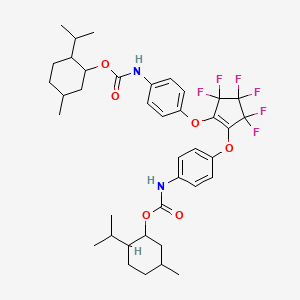
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane (OFCP) is a fluorinated cyclopentane that has gained much attention in recent years due to its unique properties. OFCP has been studied for its potential applications in a wide range of scientific fields, including organic synthesis, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane has been studied for its potential applications in a wide range of scientific fields. Its unique properties make it an attractive material for organic synthesis, materials science, and biochemistry. In organic synthesis, this compound can be used as a reaction intermediate in the synthesis of complex molecules. In materials science, this compound can be used as a precursor for the synthesis of polymers and other materials. In biochemistry, this compound can be used as a fluorescent probe for imaging and tracking molecules in cells.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane is not yet fully understood. However, it is believed that the fluoroalkyl groups of this compound interact with the hydrophobic regions of proteins, allowing it to bind to them and modulate their activity. Additionally, the fluoroalkyl groups of this compound may also interact with the hydrophilic regions of proteins, allowing it to form hydrogen bonds and thus modulate protein activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of studies. This compound has been shown to modulate the activity of proteins, including enzymes, ion channels, and receptors. Additionally, this compound has been shown to interact with lipids and other biomolecules, leading to changes in the structure and function of cells.
Advantages and Limitations for Laboratory Experiments
This compound has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its high selectivity and yield in organic synthesis reactions. Additionally, this compound is relatively easy to handle and can be stored at room temperature. However, this compound is relatively expensive and can be toxic if handled improperly.
Direcciones Futuras
There are a number of potential future directions for 1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane research. These include further studies into its mechanism of action and biochemical and physiological effects, as well as the development of new synthesis methods and applications. Additionally, further research into the toxicity of this compound is needed in order to ensure its safe use in laboratory experiments. Finally, further research into the potential applications of this compound in materials science, biochemistry, and other fields is needed in order to fully understand its potential.
Métodos De Síntesis
1,2-Diphenyl-1,2,3,3,4,4,5,5-octafluorocyclopentane can be synthesized using a variety of methods, including fluorination of the cyclopentane ring, direct fluorination of the diphenylcyclopentane, and halogen exchange reactions. The most widely used method is the direct fluorination of diphenylcyclopentane, which involves the reaction of diphenylcyclopentane with elemental fluorine in the presence of a catalyst. This method produces this compound in high yields and with high selectivity.
Propiedades
IUPAC Name |
(1,2,2,3,3,4,4,5-octafluoro-5-phenylcyclopentyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F8/c18-13(11-7-3-1-4-8-11)14(19,12-9-5-2-6-10-12)16(22,23)17(24,25)15(13,20)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKDIVYWIMJPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(C3=CC=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)




![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)